Cas no 35040-03-0 (Phenol,2-(1-methylpropyl)-4,6-dinitro-, sodium salt (1:1))

Phenol,2-(1-methylpropyl)-4,6-dinitro-, sodium salt (1:1) structure
35040-03-0 structure
Product Name:Phenol,2-(1-methylpropyl)-4,6-dinitro-, sodium salt (1:1)
CAS No:35040-03-0
MF:C10H11N2NaO5
MW:262.194513559341
CID:295291
PubChem ID:3045288
Update Time:2025-04-19

Phenol,2-(1-methylpropyl)-4,6-dinitro-, sodium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(1-methylpropyl)-4,6-dinitro-, sodium salt (1:1)
    • sodium,2-butan-2-yl-4,6-dinitrophenolate
    • Dinoseb-sodium
    • Dinoseb-sodium [ISO]
    • Phenol, 2-(1-methylpropyl)-4,6-dinitro-, sodium salt
    • Sodium 2-(1-methylpropyl)-4,6-dinitrophenolate
    • NS00087827
    • 35040-03-0
    • SCHEMBL5933864
    • BJV8LW6R9K
    • Dinoseb, sodium salt
    • UNII-BJV8LW6R9K
    • EINECS 252-331-7
    • DTXSID9058365
    • Q27274712
    • Inchi: 1S/C10H12N2O5.Na/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;/q;+1/p-1
    • InChI Key: LRWSMDCIWRLZIX-UHFFFAOYSA-M
    • SMILES: [Na+].[O-]C1C(=CC(=CC=1C(C)CC)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 262.05663
  • Monoisotopic Mass: 240.074622
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 112

Experimental Properties

  • Density: 1.348
  • Melting Point: 38-42 DEG C
  • Boiling Point: 318.1°Cat760mmHg
  • Flash Point: 132°C
  • PSA: 109.34
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